1-苄基苯并咪唑-5-甲酸甲酯

描述

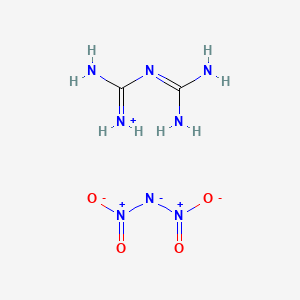

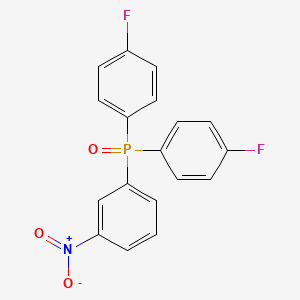

“Methyl 1-benzylbenzoimidazole-5-carboxylate” is a chemical compound with the molecular formula C16H14N2O2 . It contains a total of 34 atoms, including 14 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of methyl 1H-benzimidazole-5-carboxylate derivatives was achieved by reacting o-phenylenediamine derivatives with urea . Another method involved the reaction of methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate with anilines carrying different halogen atoms in the 2 and 4 positions .Molecular Structure Analysis

The molecular structure of “Methyl 1-benzylbenzoimidazole-5-carboxylate” includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 36 bonds, including 22 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), and 1 Imidazole .科学研究应用

金属有机骨架 (MOF) 和发光

苯并咪唑衍生物已被用于合成金属有机骨架 (MOF)。Yao、Che 和 Zheng (2008) 的一项研究展示了使用苯并咪唑-5-甲酸衍生物的 Cd(II) 金属有机骨架的结构和荧光表征,由于其独特的结构,在固态下表现出蓝色发射 (Yao、Che 和 Zheng,2008)。

农业应用

在农业中,苯并咪唑衍生物(如多菌灵)已被用于预防和控制真菌病害。Campos 等人(2015 年)探索了使用聚合和固体脂质纳米颗粒来持续释放杀菌剂,展示了改进的释放曲线和降低的毒性,为植物病害治疗和预防提供了新的选择 (Campos 等,2015)。

抗癌研究

苯并咪唑衍生物因其作为抗癌剂的潜力而受到研究。Gowda 等人(2009 年)合成了新型苯并咪唑-5-羧酸衍生物,显示出显着的抗白血病活性,表明这些化合物在化学治疗应用中的潜力 (Gowda 等,2009)。

材料科学

在材料科学中,苯并咪唑衍生物已被掺入聚合物中以用于各种应用。Wang 等人(2017 年)利用环戊二硫吩和 2,5-二溴苯甲酸甲酯共聚物作为锂离子电池负极中硅纳米颗粒的导电粘合剂,显示出改进的容量和稳定性 (Wang 等,2017)。

环境科学

在环境科学中,已研究了多菌灵等苯并咪唑杀菌剂的降解及其对生态系统的影响。Zhang 等人(2013 年)分离出一种降解多菌灵的细菌,突出了生物修复受污染环境的潜力 (Zhang 等,2013)。

属性

IUPAC Name |

methyl 1-benzylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-16(19)13-7-8-15-14(9-13)17-11-18(15)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPVMGHYFHRSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C=N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60711428 | |

| Record name | Methyl 1-benzyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60711428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-benzylbenzoimidazole-5-carboxylate | |

CAS RN |

185428-95-9 | |

| Record name | Methyl 1-benzyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60711428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B599773.png)

![3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B599782.png)